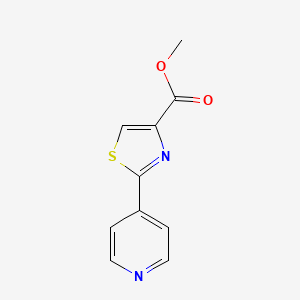
Methyl 2-(4-Pyridyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-Pyridyl)thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Métodos De Preparación
The synthesis of Methyl 2-(4-Pyridyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then further reacted with 4-pyridinecarboxaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Methyl 2-(4-Pyridyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-(4-Pyridyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-Pyridyl)thiazole-4-carboxylate involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby disrupting cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its biological activity .
Comparación Con Compuestos Similares
Methyl 2-(4-Pyridyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Lacks the methyl ester group, which can affect its solubility and reactivity.
4-Methyl-2-phenylthiazole-5-carboxamide: Contains different substituents on the thiazole ring, resulting in distinct pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and make it a valuable compound for research and development .
Propiedades
IUPAC Name |
methyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-6-15-9(12-8)7-2-4-11-5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXMNFFZGPEZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
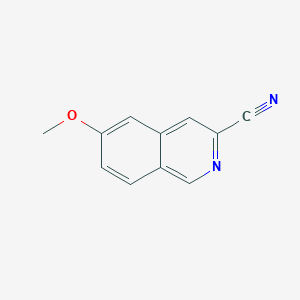
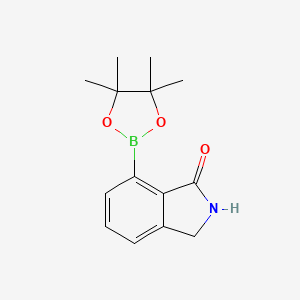
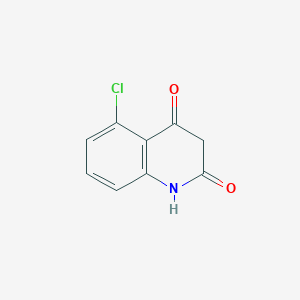
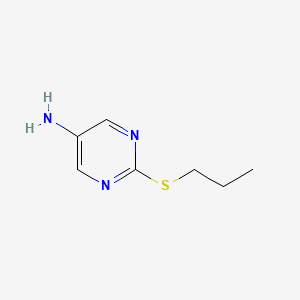
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
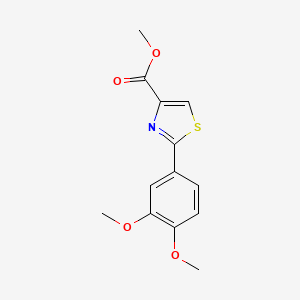
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
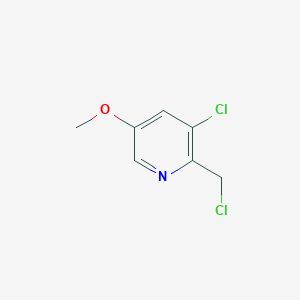
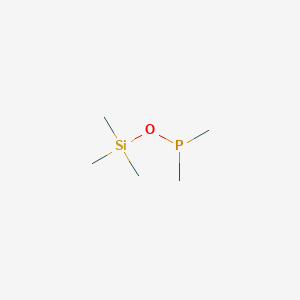

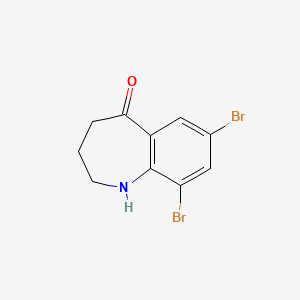
![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)

